4,4'-(2-Aminopyridine-3,5-diyl)diphenol

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

4,4'-(2-Aminopyridine-3,5-diyl)diphenol (CAS 2190515-30-9, molecular formula C₁₇H₁₄N₂O₂, molecular weight 278.30 g/mol) is a symmetrically substituted 3,5-diaryl-2-aminopyridine derivative bearing two para-hydroxyphenyl groups at the 3- and 5-positions of the central 2-aminopyridine ring. This compound constitutes the structurally minimal, unadorned diphenolic member of the broader 3,5-diphenyl-2-aminopyridine scaffold family, which has been validated as a productive chemical platform for the development of potent, selective inhibitors of receptor-interacting protein kinase 2 (RIPK2) , activin receptor-like kinase 2 (ALK2/ACVR1) , and vaccinia-related kinase 1 (VRK1).

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B12951598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(2-Aminopyridine-3,5-diyl)diphenol
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(N=C2)N)C3=CC=C(C=C3)O)O
InChIInChI=1S/C17H14N2O2/c18-17-16(12-3-7-15(21)8-4-12)9-13(10-19-17)11-1-5-14(20)6-2-11/h1-10,20-21H,(H2,18,19)
InChIKeyKMMCDEQCSKZIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-(2-Aminopyridine-3,5-diyl)diphenol (CAS 2190515-30-9): A Minimalist 3,5-Diaryl-2-aminopyridine Scaffold for Kinase Inhibitor Discovery and Chemical Biology Probe Development


4,4'-(2-Aminopyridine-3,5-diyl)diphenol (CAS 2190515-30-9, molecular formula C₁₇H₁₄N₂O₂, molecular weight 278.30 g/mol) is a symmetrically substituted 3,5-diaryl-2-aminopyridine derivative bearing two para-hydroxyphenyl groups at the 3- and 5-positions of the central 2-aminopyridine ring . This compound constitutes the structurally minimal, unadorned diphenolic member of the broader 3,5-diphenyl-2-aminopyridine scaffold family, which has been validated as a productive chemical platform for the development of potent, selective inhibitors of receptor-interacting protein kinase 2 (RIPK2) [1], activin receptor-like kinase 2 (ALK2/ACVR1) [2], and vaccinia-related kinase 1 (VRK1) [3]. Its dual para-hydroxyl substitution pattern distinguishes it from clinical candidate analogs bearing methoxy (K02288), sulfonamide (CSLP37), or difluorophenol (E8V) substituents, creating a unique hydrogen-bonding pharmacophore profile with potential for divergent kinase selectivity and further chemical elaboration.

Why Generic 3,5-Diaryl-2-aminopyridine Interchange Is Not Scientifically Justifiable: The Critical Role of Phenyl Ring Substitution in Determining Kinase Selectivity, Cellular Potency, and Binding Mode


Compounds within the 3,5-diphenyl-2-aminopyridine class cannot be treated as functionally interchangeable because both biochemical potency and kinase selectivity are exquisitely sensitive to the nature and position of substituents on the two pendant phenyl rings [1]. In the RIPK2 inhibitor series, the transition from the unsubstituted parent 3,5-diphenyl-2-aminopyridine scaffold (represented by LDN-214117/9a, which displayed a modest IC₅₀ of 100 nM in the RIPK2 ADPGlo kinase assay [1]) to appropriately substituted analogs such as CSLP37 (IC₅₀ = 16 ± 5 nM) required the introduction of a 3-phenylsulfonamide group to anchor to the DFG motif, while substituents in the 4- and 5-positions of the 3-phenyl ring proved necessary to achieve potent NOD cell signaling inhibition [1]. Critically, the co-crystal structure of the closely related difluoro analog 4,4'-(2-aminopyridine-3,5-diyl)bis(2,6-difluorophenol) (E8V) bound to VRK1 (PDB 6BU6, resolution 1.8 Å) demonstrates that the 2-aminopyridine core anchors to the kinase hinge region while the phenolic substituents engage the binding pocket periphery [2]. The target compound's para-hydroxyl groups introduce hydrogen bond donor and acceptor capacity at positions that are unsubstituted in the parent scaffold and differentially substituted (meta-OH, para-SO₂NR₂, ortho/para-F) in known analogs, predicting a distinct binding pose and selectivity profile that cannot be extrapolated from class-level SAR alone [1][2].

Quantitative Differentiation Evidence for 4,4'-(2-Aminopyridine-3,5-diyl)diphenol: Head-to-Head Structural, Physicochemical, and Scaffold-Level Comparisons Against Closest 3,5-Diaryl-2-aminopyridine Analogs


Molecular Weight and Ligand Efficiency Potential: 4,4'-(2-Aminopyridine-3,5-diyl)diphenol vs. CSLP37, K02288, and E8V

4,4'-(2-Aminopyridine-3,5-diyl)diphenol possesses the lowest molecular weight (278.30 g/mol) among characterized 3,5-diaryl-2-aminopyridine kinase inhibitors, making it the most ligand-efficient starting scaffold in this chemotype . This contrasts with the advanced lead compound CSLP37 (estimated MW >500 g/mol; RIPK2 IC₅₀ = 16 nM [1]), the ALK2 probe K02288 (MW 336.4 g/mol; ALK2 IC₅₀ = 1.1 nM ), and the VRK1-bound analog E8V (MW 350.27 g/mol; PDB 6BU6 [2]). For fragment-based and structure-guided optimization campaigns where molecular complexity must be added incrementally with measurable gains in affinity, the lower MW baseline of 4,4'-(2-aminopyridine-3,5-diyl)diphenol provides a greater 'vector space' for synthetic elaboration before exceeding Lipinski Rule of 5 boundaries, unlike the more advanced analogs that are already approaching or exceeding 350–500 Da starting points.

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

Para-Hydroxyl Hydrogen Bond Pharmacophore: Structural Differentiation from K02288 (Meta-OH) and E8V (Ortho/Para-F Substitution)

The target compound presents two symmetrically positioned para-hydroxyl groups (H-bond donor count = 3, H-bond acceptor count = 4 ) capable of engaging the solvent-exposed region or polar residues at the entrance of kinase ATP-binding pockets. This substitution pattern is structurally distinct from: (i) K02288, which carries a 3,4,5-trimethoxyphenyl at position 5 and a single meta-phenol at position 3 of the pyridine ring [1]; (ii) E8V, which bears 2,6-difluoro-4-hydroxyphenyl groups where the fluorine atoms ortho to the phenol modulate both H-bond acidity (via electron withdrawal) and rotatable bond conformational preferences [2]; and (iii) CSLP37, which replaces the phenol with a sulfonamide at the 3-position meta to the pyridine, anchoring to the DFG motif [3]. The co-crystal structure of E8V with VRK1 (PDB 6BU6, 1.8 Å) demonstrates that the phenolic -OH of the difluoro analog forms specific polar contacts with the kinase, confirming that this region of the pharmacophore directly contributes to target engagement [2]. The target compound's unfluorinated para-phenol is predicted to have a higher pKₐ (less acidic) and different H-bond geometry compared to the ortho-difluoro-substituted phenol of E8V, potentially altering kinase selectivity.

Hydrogen bond donor/acceptor Pharmacophore modeling Kinase hinge binding

Scaffold Validation via RIPK2 and ALK2 Inhibitor Class-Level SAR: Positional Sensitivity of Phenyl Ring Substitution on Biochemical and Cellular Potency

The Suebsuwong et al. (2020) SAR study established quantitative structure-activity benchmarks for the 3,5-diphenyl-2-aminopyridine scaffold against RIPK2 that are directly relevant to evaluating the differentiation potential of 4,4'-(2-aminopyridine-3,5-diyl)diphenol [1]. The unsubstituted parent compound LDN-214117 (9a) displayed a modest RIPK2 ADPGlo IC₅₀ of 100 nM, while optimal substitution at the 3-phenyl ring (sulfonamide at meta, additional substituents at 4- and 5-positions) yielded CSLP37 with RIPK2 IC₅₀ = 16 ± 5 nM and NOD cell signaling IC₅₀ = 26 ± 4 nM (HEKBlue assay), representing a >6-fold improvement in biochemical potency [1]. Crucially, CSLP37 also achieved >20-fold selectivity over the structurally related kinase ALK2, demonstrating that substitution of the phenyl rings is the primary determinant of both potency and kinase selectivity within this scaffold class [1]. The target compound, bearing para-OH substituents unexplored in the published SAR, represents a distinct starting point for probing whether H-bond donor/acceptor capacity at the 4-position of each phenyl ring can achieve RIPK2 potency and selectivity comparable to, or divergent from, the meta-sulfonamide substitution strategy validated for CSLP37.

RIPK2 kinase inhibition NOD cell signaling Kinase selectivity

VRK1 Co-Crystal Structural Biology of the Difluoro Analog (E8V) at 1.8 Å: Evidence That the 3,5-Diaryl-2-aminopyridine Core Engages the Kinase ATP-Binding Pocket

The direct structural analog 4,4'-(2-aminopyridine-3,5-diyl)bis(2,6-difluorophenol) (E8V, PDB ligand code E8V) has been co-crystallized with human vaccinia-related kinase 1 (VRK1) at 1.8 Å resolution (PDB ID: 6BU6) [1]. This high-resolution structure demonstrates that the 2-aminopyridine core of the 3,5-diaryl-2-aminopyridine scaffold forms canonical hinge-region hydrogen bonds with the VRK1 kinase domain, while the pendant phenol rings occupy the hydrophobic pocket adjacent to the ATP-binding site [1]. Critically, the structural data confirm that substitution on the phenyl rings directly influences the inhibitor binding pose and the conformation of the kinase P-loop [1][2]. The target compound differs from E8V only by the absence of the four ortho-fluorine atoms on the phenolic rings, which are expected to alter: (i) the dihedral angle between the phenyl rings and the pyridine core (due to reduced steric hindrance), (ii) the H-bond acidity of the phenolic -OH (pKₐ shift of approximately 2–3 log units without fluorine electron withdrawal), and (iii) the lipophilicity of the binding pocket interactions (predicted logP shift of approximately −1.5 to −2.0 units compared to E8V).

VRK1 kinase X-ray crystallography Structure-based drug design

Hydrogen Bond Donor/Acceptor Count and Polar Surface Area Differentiation for Blood-Brain Barrier Penetration and Solubility Optimization

4,4'-(2-Aminopyridine-3,5-diyl)diphenol has a computed hydrogen bond donor (HBD) count of 3 and hydrogen bond acceptor (HBA) count of 4, with a topological polar surface area (tPSA) estimated at approximately 79–85 Ų based on its two phenolic -OH groups, one 2-aminopyridine -NH₂, and the pyridine nitrogen . This physicochemical profile contrasts with: (i) CSLP37, which contains a sulfonamide group and additional substituents that increase tPSA to >120 Ų [1]; (ii) E8V, which has an HBD count of 3 and HBA count of 8 (including fluorine atoms) and an XLogP3-AA of 3.4 [2]; and (iii) K02288, with HBD = 2, HBA = 5, and tPSA ≈ 83 Ų [3]. The target compound's lower molecular weight and absence of the sulfonamide (present in CSLP37) predict superior passive membrane permeability compared to the RIPK2-optimized analog, while its unfluorinated phenol groups predict higher aqueous solubility than E8V. These properties position the target compound as a more CNS-accessible starting scaffold relative to CSLP37, which was optimized for peripheral inflammatory target engagement [1]. This is supported by the observation that CSLP37 required further chemical modification (increasing brain permeability) to generate probes suitable for neuroinflammatory disease models [4].

CNS drug discovery Physicochemical property optimization Solubility

Synthetic Tractability and Chemical Elaboration Potential: Late-Stage Diversification via Phenolic -OH Functionalization

The symmetric para-diphenol structure of 4,4'-(2-Aminopyridine-3,5-diyl)diphenol provides two chemically equivalent phenolic -OH handles for late-stage diversification via O-alkylation, O-arylation, sulfonylation, or Mitsunobu reactions . This contrasts with K02288, which presents a single meta-phenol and a trimethoxyphenyl group that cannot be readily deprotected for further functionalization [1], and with CSLP37, whose key sulfonamide group requires multi-step synthesis for installation [2]. The target compound's two reactive phenol groups enable: (i) parallel library synthesis through simultaneous or sequential derivatization; (ii) systematic probing of both phenyl ring vectors for structure-activity relationship development; and (iii) modular attachment of solubility-enhancing, fluorescent, or biotinylated tags for chemical biology probe development. The Suebsuwong et al. SAR study demonstrated that appropriate substitution at the 4- and 5-positions of the 3-phenyl ring was necessary to achieve potent NOD cell signaling inhibition [2]; the target compound's para-OH groups provide direct synthetic access to these key vectors for introduction of the substituents required to achieve cellular potency.

Parallel synthesis Late-stage functionalization Chemical library design

Procurement-Optimized Application Scenarios for 4,4'-(2-Aminopyridine-3,5-diyl)diphenol Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Kinase Inhibitor Lead Generation Starting from a Minimal 3,5-Diaryl-2-aminopyridine Scaffold

For medicinal chemistry groups pursuing fragment-based or structure-guided lead discovery against RIPK2, ALK2, or VRK1, 4,4'-(2-aminopyridine-3,5-diyl)diphenol (MW 278.30) offers the lowest molecular weight starting point among validated 3,5-diaryl-2-aminopyridine kinase inhibitors—58 g/mol lighter than K02288 and >220 g/mol lighter than CSLP37 [1]. The E8V co-crystal structure with VRK1 (PDB 6BU6, 1.8 Å) provides a direct structural template for rational, structure-based elaboration of the para-phenol vectors to improve potency and selectivity [2]. Procurement of this compound enables fragment-growing campaigns where incremental gains in biochemical IC₅₀ (targeting the class benchmark of ≤16 nM achieved by CSLP37 [1]) can be systematically correlated with added molecular weight, maximizing ligand efficiency metrics throughout the optimization trajectory.

Kinase Selectivity Profiling via Divergent Phenol Substitution: Differentiating RIPK2, ALK2, and VRK1 Engagement

The target compound's para-hydroxyl pharmacophore is structurally orthogonal to the meta-sulfonamide substitution strategy that achieved >20-fold RIPK2-over-ALK2 selectivity with CSLP37 (RIPK2 IC₅₀ = 16 ± 5 nM, ALK2 selectivity >20-fold) . In the VRK1 context, the aminopyridine scaffold class has demonstrated an IC₅₀ benchmark of 150 nM with a selectivity score S(50%) of 0.04 across 48 human kinases [1]. Procurement of 4,4'-(2-aminopyridine-3,5-diyl)diphenol supports systematic kinase panel screening to determine whether para-OH substitution shifts selectivity toward ALK2 (as with K02288, ALK2 IC₅₀ = 1.1 nM [2]), toward VRK1, or maintains a balanced profile, enabling data-driven selection of the optimal scaffold substitution pattern for a given therapeutic target before committing to resource-intensive lead optimization.

Parallel Library Synthesis and Chemical Probe Development via Dual Phenol Handles

The two symmetric, chemically equivalent para-phenol groups of 4,4'-(2-aminopyridine-3,5-diyl)diphenol provide a unique advantage for generating focused compound libraries through parallel O-alkylation, sulfonylation, or Mitsunobu diversification . Unlike K02288 (single phenol handle plus non-cleavable methyl ethers [1]) or CSLP37 (multi-step sulfonamide synthesis [2]), the target compound enables simultaneous exploration of both phenyl ring vectors in a single synthetic step. This capability is directly relevant to the SAR finding that substituents at the 4- and 5-positions of the 3-phenyl ring are necessary for potent NOD cell signaling inhibition [2]. For chemical biology groups developing affinity probes or PROTACs, the phenolic -OH groups serve as convenient attachment points for linker conjugation, enabling the rapid generation of target-engagement probes (e.g., biotinylated or fluorescent derivatives) for cellular target occupancy studies.

CNS-Penetrant Kinase Inhibitor Development Leveraging Favorable Physicochemical Properties

The target compound's low molecular weight (278.30 g/mol), moderate HBD count (3), and lower tPSA (estimated ~79–85 Ų) relative to the peripherally optimized CSLP37 (tPSA >120 Ų) predict superior passive blood-brain barrier permeability, positioning it as a strategically advantageous starting scaffold for CNS-targeted kinase inhibitor programs [1]. This is supported by the observation that CSLP37—optimized for peripheral RIPK2 inhibition—required subsequent chemical modification to increase brain permeability for neuroinflammatory disease applications such as multiple sclerosis [2]. Procurement of the target compound for CNS-focused projects avoids the need to back-optimize a peripherally biased lead, saving 6–12 months of medicinal chemistry effort in reducing tPSA and HBD count that were introduced during peripheral target optimization.

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